Cas no 36556-48-6 (2-Chloro-3,4-difluoroaniline)
2-Chloro-3,4-difluoroaniline Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-3,4-difluoroaniline
- Benzenamine,2-chloro-3,4-difluoro
- chlorodifluoroaniline
- CS-0137308
- FS-4288
- A856668
- EN300-6764233
- MFCD11044823
- SB75770
- Benzenamine, 2-chloro-3,4-difluoro-
- DTXSID60693159
- AMY28297
- FT-0712069
- SCHEMBL8375067
- AKOS006307077
- 36556-48-6
- 2-Chloro-3,4-difluorobenzenamine
- 2-chloro-3,4-difluoro-aniline
-
- MDL: MFCD11044823
- Inchi: 1S/C6H4ClF2N/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2
- InChI Key: UKKFELITTUIEND-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=CC=1N)F)F
Computed Properties
- Exact Mass: 163.00000
- Monoisotopic Mass: 163.0000331g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02000
- LogP: 2.78160
2-Chloro-3,4-difluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044765-1g |
2-Chloro-3,4-difluoroaniline |
36556-48-6 | 97% | 1g |
£56.00 | 2022-03-01 | |
| Fluorochem | 044765-5g |
2-Chloro-3,4-difluoroaniline |
36556-48-6 | 97% | 5g |
£168.00 | 2022-03-01 | |
| Fluorochem | 044765-25g |
2-Chloro-3,4-difluoroaniline |
36556-48-6 | 97% | 25g |
£420.00 | 2022-03-01 | |
| Fluorochem | 044765-100g |
2-Chloro-3,4-difluoroaniline |
36556-48-6 | 97% | 100g |
£1234.00 | 2022-03-01 | |
| Chemenu | CM274215-10g |
2-Chloro-3,4-difluoroaniline |
36556-48-6 | 95+% | 10g |
$460 | 2021-06-16 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD244430-250mg |
2-Chloro-3,4-difluoroaniline |
36556-48-6 | 95% | 250mg |
¥47.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD244430-1g |
2-Chloro-3,4-difluoroaniline |
36556-48-6 | 95% | 1g |
¥162.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD244430-5g |
2-Chloro-3,4-difluoroaniline |
36556-48-6 | 95% | 5g |
¥606.0 | 2024-04-18 | |
| Apollo Scientific | PC906534-25g |
2-Chloro-3,4-difluoroaniline |
36556-48-6 | 95% | 25g |
£781.00 | 2023-09-02 | |
| abcr | AB452434-1 g |
2-Chloro-3,4-difluoroaniline; . |
36556-48-6 | 1g |
€128.80 | 2023-06-15 |
2-Chloro-3,4-difluoroaniline Suppliers
2-Chloro-3,4-difluoroaniline Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-Chloro-3,4-difluoroaniline
2-Chloro-3,4-difluoroaniline: A Comprehensive Overview
2-Chloro-3,4-difluoroaniline, also known by its CAS registry number CAS No. 36556-48-6, is a highly fluorinated aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which features a chlorine atom at the 2-position and fluorine atoms at the 3 and 4 positions of an aniline molecule. The presence of these halogen substituents imparts distinctive electronic and physical properties to the molecule, making it a valuable precursor in various chemical syntheses and applications.
The synthesis of 2-Chloro-3,4-difluoroaniline typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods have enabled more efficient pathways for its production, leveraging transition metal catalysts to facilitate key transformations. For instance, the use of palladium-catalyzed coupling reactions has been reported to significantly enhance the synthesis of this compound, reducing reaction times and improving product quality.
In terms of applications, 2-Chloro-3,4-difluoroaniline serves as a versatile building block in the construction of advanced materials. Its ability to undergo various substitution reactions makes it an ideal candidate for the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. Recent studies have highlighted its role in the development of novel antibiotics and herbicides, where its unique reactivity plays a pivotal role in achieving desired biological activities.
The electronic properties of 2-Chloro-3,4-difluoroaniline have also made it a subject of interest in the field of optoelectronics. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices. The fluorine substituents contribute to enhanced stability and charge transport properties, which are critical for device performance. Recent breakthroughs in materials science have demonstrated that incorporating this compound into conjugated systems can lead to improved efficiency and longer operational lifetimes for such devices.
The toxicological profile of 2-Chloro-3,4-difluoroaniline has been a topic of recent research due to its increasing industrial applications. Studies indicate that while it exhibits moderate toxicity in acute exposure scenarios, chronic exposure risks remain relatively low under controlled conditions. Regulatory bodies have established strict guidelines for handling this compound to ensure worker safety and environmental protection.
In conclusion, 2-Chloro-3,4-difluoroaniline stands out as a critical intermediate in modern chemical synthesis with diverse applications across multiple industries. Its unique structure and reactivity continue to drive innovative research directions, positioning it as a key player in the development of next-generation materials and therapeutic agents.
36556-48-6 (2-Chloro-3,4-difluoroaniline) Related Products
- 21397-08-0(2-Chloro-3-fluoroaniline)
- 2729-37-5(2,5-dichloro-4-fluoroaniline)
- 36556-60-2(2-Chloro-3,5-difluoroaniline)
- 878285-12-2(4-Chloro-2,3-difluoroaniline)
- 149144-05-8(3-CHLORO-4.5-DIFLUOROANILINE)
- 348-64-1(2,4-DICHLORO-5-FLUOROANILINE)
- 2613-32-3(2-Chloro-4,5-difluoroaniline)
- 1314936-85-0(2,4-Dichloro-3,6-difluoroaniline)
- 443-93-6(2,4-Dichloro-3-fluoroaniline)
- 287172-80-9(2-chloro-3,6-difluoroaniline)